molecular formula C19H12Cl2N2OS B2982340 3-(1,3-benzothiazol-2-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone CAS No. 400089-34-1

3-(1,3-benzothiazol-2-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone

Cat. No.: B2982340
CAS No.: 400089-34-1
M. Wt: 387.28
InChI Key: UCGCSYOJLFONSP-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C19H12Cl2N2OS and its molecular weight is 387.28. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Synthesis

A significant application of 3-(1,3-benzothiazol-2-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone is in the synthesis of heterocyclic compounds. The compound is part of a broader class of chemicals that serve as precursors or intermediates in the synthesis of various heterocyclic structures. For instance, compounds related to benzothiazoles and pyridinones are frequently utilized in the development of new chemical entities with potential biological activity. The synthesis of benzothiazoles, for example, has been reported to proceed via novel synthetic routes that offer efficient access to these heterocycles, which are core structures in many pharmacologically active molecules (Katritzky et al., 2000).

Ligand Chemistry and Metal Complexes

Another application area is in the field of coordination chemistry, where derivatives of benzothiazoles, including structures similar to this compound, are used as ligands to form complexes with various metals. These complexes can exhibit unique photophysical, electrochemical, and catalytic properties, making them interesting for materials science, catalysis, and as sensors. For example, benzothiazole and pyridine-based ligands have been synthesized and their ability to sensitize europium luminescence has been studied, highlighting their potential in developing new luminescent materials (Shavaleev et al., 2009).

Antimicrobial Activity

Research into the antimicrobial properties of compounds featuring the benzothiazole moiety has shown promising results. Pyridine derivatives, including those with benzothiazole groups, have been synthesized and evaluated for their antimicrobial efficacy. This area of research is critical in the search for new antibiotics and antimicrobial agents to combat resistant strains of bacteria and fungi. Studies on the synthesis and antimicrobial activity of new pyridine derivatives incorporating benzothiazole units illustrate this application, showcasing the potential of these compounds in medicinal chemistry (Patel et al., 2011).

Material Science and Electrochromics

The benzothiazole unit, as part of complex organic molecules, has also found applications in material science, particularly in the development of electrochromic materials. These materials change color in response to electric voltage, making them useful in displays, smart windows, and other applications. Research on thiadiazolo[3,4-c]pyridines, which share structural features with the compound , has demonstrated their potential as electrochromic materials, offering fast switching times and high coloration efficiency (Ming et al., 2015).

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2OS/c20-14-8-7-12(10-15(14)21)11-23-9-3-4-13(19(23)24)18-22-16-5-1-2-6-17(16)25-18/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGCSYOJLFONSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=CN(C3=O)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.